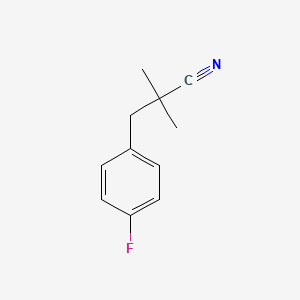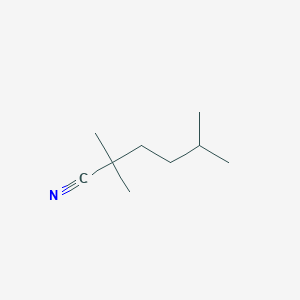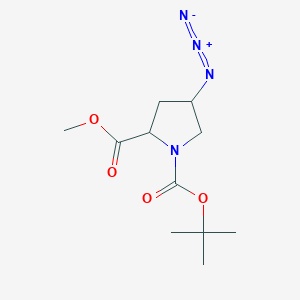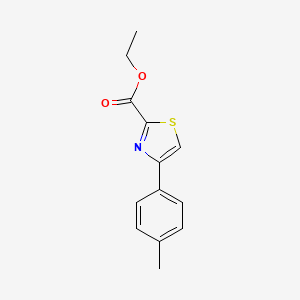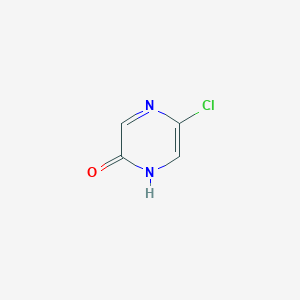![molecular formula C9H9ClO2S B1368444 3-[(3-Chlorophenyl)sulfanyl]propanoic acid CAS No. 1132-52-1](/img/structure/B1368444.png)
3-[(3-Chlorophenyl)sulfanyl]propanoic acid
Vue d'ensemble
Description
3-[(3-Chlorophenyl)sulfanyl]propanoic acid is a useful research compound. Its molecular formula is C9H9ClO2S and its molecular weight is 216.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
GABA B Receptor Antagonists
- 3-Amino-3-(4-chlorophenyl)propanoic acid and related compounds have been studied for their potential as GABA B receptor antagonists, a class of compounds relevant in neurochemistry. These compounds showed weak specific antagonist activity at the GABAB receptor, indicating potential applications in neurological research and therapy (Abbenante, Hughes, & Prager, 1997).
Catalysis and Chemical Synthesis
- Sulfuric acid derivatives of 3-[(3-silicapropyl)sulfanyl]propyl have been synthesized and used as catalysts in various chemical reactions. These compounds have shown efficacy in facilitating formylation and acetylation of alcohols under mild conditions, indicating their usefulness in organic synthesis and industrial chemistry (Niknam & Saberi, 2009).
Chemiluminescence
- Research into the synthesis of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes has been conducted, with these compounds demonstrating potential in base-induced chemiluminescence. This is significant for applications in analytical chemistry and bioanalysis (Watanabe et al., 2010).
Antitumor and Antiviral Activity
- Certain derivatives of 3-[(3-Chlorophenyl)sulfanyl]propanoic acid have been synthesized and evaluated for their antitumor and antiviral activities. This research is vital for the development of new pharmaceutical compounds and therapies (Barreiro et al., 2014).
Mécanisme D'action
Target of Action
It’s often used as an intermediate in organic synthesis and as a catalyst .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-[(3-Chlorophenyl)sulfanyl]propanoic acid . For instance, it should be stored in a dry, well-ventilated place, and it should avoid contact with strong oxidizing agents .
Analyse Biochimique
Biochemical Properties
3-[(3-Chlorophenyl)sulfanyl]propanoic acid plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. The compound is known to interact with enzymes involved in oxidative stress responses, such as glutathione S-transferases (GSTs). These interactions can modulate the enzyme’s activity, leading to changes in cellular redox states . Additionally, this compound can bind to proteins involved in signal transduction pathways, affecting their conformation and function.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those related to oxidative stress and inflammation. The compound can alter gene expression by modulating transcription factors and other regulatory proteins. This modulation can lead to changes in cellular metabolism, including alterations in the production of reactive oxygen species (ROS) and the activation of antioxidant defense mechanisms . Furthermore, this compound can impact cell proliferation and apoptosis, making it a compound of interest in cancer research.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, the compound can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access. This inhibition can lead to downstream effects on metabolic pathways and cellular functions . Additionally, this compound can activate or repress gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are crucial for its application in research. The compound is relatively stable under standard laboratory conditions, but its effects can change over time. Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in gene expression and metabolic activity . In vitro and in vivo studies have shown that the compound can induce both immediate and delayed responses in cells, depending on the duration of exposure.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as enhancing antioxidant defenses and reducing oxidative stress. At high doses, this compound can exhibit toxic effects, including cellular damage and apoptosis . Threshold effects have been observed, where the compound’s impact on cellular function changes dramatically at specific dosage levels. These findings highlight the importance of dosage optimization in research and therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate oxidative stress and detoxification processes. The compound can influence metabolic flux by modulating the activity of key enzymes, leading to changes in metabolite levels . For example, this compound can enhance the activity of GSTs, promoting the conjugation and elimination of toxic compounds from cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes, allowing it to accumulate in specific cellular compartments . This localization can influence its activity and function, as the compound can interact with target biomolecules in different cellular environments.
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles through targeting signals and post-translational modifications . This localization is essential for its activity, as it allows the compound to interact with biomolecules in specific cellular contexts. For instance, the compound may localize to the mitochondria, where it can influence mitochondrial function and oxidative stress responses.
Propriétés
IUPAC Name |
3-(3-chlorophenyl)sulfanylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2S/c10-7-2-1-3-8(6-7)13-5-4-9(11)12/h1-3,6H,4-5H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBNJHWGKGWWFGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)SCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00640667 | |
| Record name | 3-[(3-Chlorophenyl)sulfanyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00640667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1132-52-1 | |
| Record name | 3-[(3-Chlorophenyl)sulfanyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00640667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
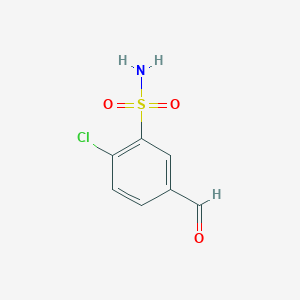

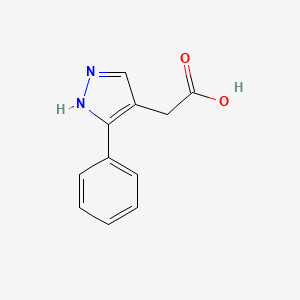

![3,3-Dimethylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B1368371.png)

